N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide involves multiple steps, including the reaction of specific phenolic compounds with chloroacetyl derivatives in the presence of suitable catalysts and conditions. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine and TBTU in cooled conditions, which might offer insights into similar synthetic routes for N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals that these molecules can exhibit various crystal systems and space groups, with specific unit cell parameters. The detailed crystallographic analysis, such as that performed on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, helps in understanding the molecular geometry, bonding, and intermolecular interactions which are crucial for the molecular structure analysis of N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide and its derivatives typically include interactions with various reagents under different conditions, leading to the formation of new compounds. For instance, the anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides showcases how chemical modifications can impact biological activity, hinting at the reactivity and functional transformations possible with N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide (Pękala et al., 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of chemical compounds. The crystallographic data of similar compounds provide valuable insights into the physical characteristics that can be expected for N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide. These properties are determined through various analytical techniques, including X-ray diffraction and spectroscopy (Gowda et al., 2009).
Chemical Properties Analysis
The chemical properties of N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide, such as reactivity with different chemical groups, stability under various conditions, and interaction with biological molecules, can be inferred from studies on related compounds. These properties are crucial for the compound's potential applications and behavior in chemical reactions (E. Olszewska et al., 2011).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-4-3-5-13(2)17(12)21-11-16(20)19-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGNWPJNJSAHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)acetamide |
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